molecular formula C8H8N4 B12961068 2,3-Dimethylpyrazino[2,3-b]pyrazine CAS No. 6499-39-4

2,3-Dimethylpyrazino[2,3-b]pyrazine

Katalognummer: B12961068
CAS-Nummer: 6499-39-4
Molekulargewicht: 160.18 g/mol
InChI-Schlüssel: VCLLMUYFIQIZBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Dimethylpyrazino[2,3-b]pyrazine typically involves the cyclization of appropriate precursors. One common method involves the use of 2-bromo-3-chloro-5H-pyrrolo[2,3-b]pyrazines as key intermediates . The reaction conditions often include metal-catalyzed amination reactions, such as Buchwald cross-coupling, or metal-free conditions under microwave irradiation . These methods allow for the regioselective formation of the desired pyrazine derivatives.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Types of Reactions

2,3-Dimethylpyrazino[2,3-b]pyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can produce halogenated pyrazines or other functionalized derivatives .

Wirkmechanismus

The mechanism of action of 2,3-Dimethylpyrazino[2,3-b]pyrazine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Similar compounds to 2,3-Dimethylpyrazino[2,3-b]pyrazine include other pyrazine derivatives, such as:

Uniqueness

This compound is unique due to its specific substitution pattern and the resulting biological activities. Compared to other pyrazine derivatives, it may exhibit distinct properties and applications, making it valuable for specific research and industrial purposes .

Eigenschaften

CAS-Nummer

6499-39-4

Molekularformel

C8H8N4

Molekulargewicht

160.18 g/mol

IUPAC-Name

2,3-dimethylpyrazino[2,3-b]pyrazine

InChI

InChI=1S/C8H8N4/c1-5-6(2)12-8-7(11-5)9-3-4-10-8/h3-4H,1-2H3

InChI-Schlüssel

VCLLMUYFIQIZBH-UHFFFAOYSA-N

Kanonische SMILES

CC1=NC2=NC=CN=C2N=C1C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.